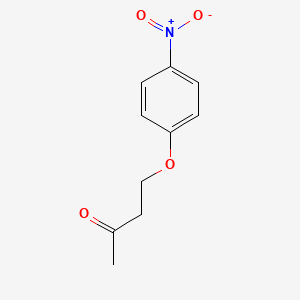

4-(4-Nitrophenoxy)butan-2-one

Description

Structure

3D Structure

Properties

CAS No. |

57027-70-0 |

|---|---|

Molecular Formula |

C10H11NO4 |

Molecular Weight |

209.20 g/mol |

IUPAC Name |

4-(4-nitrophenoxy)butan-2-one |

InChI |

InChI=1S/C10H11NO4/c1-8(12)6-7-15-10-4-2-9(3-5-10)11(13)14/h2-5H,6-7H2,1H3 |

InChI Key |

VWPARFIUQVKLJS-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CCOC1=CC=C(C=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 4 4 Nitrophenoxy Butan 2 One

Retrosynthetic Approaches and Identification of Key Precursors

Retrosynthetic analysis of 4-(4-nitrophenoxy)butan-2-one reveals two primary disconnection points, leading to logical and accessible starting materials.

Approach A: Disconnection of the Ether Bond (C-O)

The most direct approach involves disconnecting the aryl ether bond. This leads to two possible synthetic routes based on established etherification reactions:

Route A1 (Nucleophilic Aromatic Substitution - SNAr): This pathway identifies an alcohol precursor, 4-hydroxybutan-2-one , and an activated aryl halide, such as 1-fluoro-4-nitrobenzene or 1-chloro-4-nitrobenzene . The electron-withdrawing nitro group in the para position is crucial for activating the aromatic ring towards nucleophilic attack by the alcohol.

Route A2 (Williamson Ether Synthesis): This alternative disconnection identifies 4-nitrophenol (B140041) and a halo-ketone, such as 4-chlorobutan-2-one or 4-bromobutan-2-one (B1281819) . In this classic SN2 reaction, the phenoxide ion acts as the nucleophile, displacing the halide from the alkyl chain. wikipedia.orgfrancis-press.com

Approach B: Disconnection of a Carbon-Carbon Bond

A less direct, multi-step approach involves disconnecting a C-C bond within the butanone side chain at an earlier stage. For instance, a disconnection alpha to the carbonyl group could suggest a synthesis involving the acylation of a suitable organometallic reagent or an aldol-type condensation followed by further modifications. However, the ether bond disconnection is generally more convergent and efficient for this specific target molecule.

Based on this analysis, the key precursors for the synthesis of this compound are identified in the table below.

| Retrosynthetic Approach | Key Precursors |

| Route A1 (SNAr) | 4-hydroxybutan-2-one and 1-fluoro-4-nitrobenzene |

| Route A2 (Williamson) | 4-nitrophenol and 4-halobutan-2-one |

Ether Formation through Nucleophilic Aromatic Substitution (SNAr) on Activated Nitroaryl Systems

The formation of the aryl ether linkage via Nucleophilic Aromatic Substitution (SNAr) is a highly effective strategy for this target molecule. wikipedia.org This reaction pathway is viable due to the presence of the strongly electron-withdrawing nitro group positioned para to the leaving group (typically a halide) on the aromatic ring. masterorganicchemistry.com

The mechanism proceeds through a two-step addition-elimination process:

Nucleophilic Attack: The nucleophile, in this case, the alkoxide generated from 4-hydroxybutan-2-one, attacks the carbon atom bearing the leaving group. This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. wikipedia.orgchemistrysteps.com The negative charge is delocalized onto the nitro group, which is essential for stabilizing this intermediate. masterorganicchemistry.com This stabilization is only effective when the electron-withdrawing group is in the ortho or para position to the leaving group. masterorganicchemistry.com

Elimination of Leaving Group: The aromaticity of the ring is restored by the elimination of the leaving group, typically a halide ion.

The reactivity of the aryl halide in SNAr reactions follows the order F > Cl > Br > I, which is opposite to the trend observed in SN2 reactions. masterorganicchemistry.com This is because the rate-determining step is typically the initial nucleophilic attack, and the high electronegativity of fluorine enhances the electrophilicity of the carbon atom being attacked.

A typical reaction protocol would involve treating 1-fluoro-4-nitrobenzene with 4-hydroxybutan-2-one in the presence of a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The base serves to deprotonate the hydroxyl group of 4-hydroxybutan-2-one, forming a more potent alkoxide nucleophile.

Construction of the Butan-2-one Moiety

The butan-2-one structural element, or its precursor 4-hydroxybutan-2-one, can be synthesized through various established methods.

Acylation reactions provide a direct route to ketones. For a related precursor, one could envision the acylation of an organometallic reagent. For example, the reaction of an organocadmium or organocuprate reagent derived from a protected 3-halopropanol with acetyl chloride would yield the protected 4-hydroxybutan-2-one after workup. A more modern approach involves the direct coupling of carboxylic acids or their derivatives with organometallic reagents.

A common and reliable method for preparing ketones is the oxidation of the corresponding secondary alcohol. The precursor required for the synthesis of this compound via this route would be 4-(4-nitrophenoxy)butan-2-ol. This alcohol can be synthesized first, for instance, by reacting 4-nitrophenol with 1-bromo-4-butanol. The subsequent oxidation of 4-(4-nitrophenoxy)butan-2-ol to the target ketone can be achieved using a variety of oxidizing agents.

Common oxidizing agents and their characteristics are summarized in the table below.

| Oxidizing Agent | Typical Conditions | Notes |

| Chromium-based reagents (e.g., PCC, Jones reagent) | Dichloromethane (PCC), Acetone (B3395972)/H₂SO₄ (Jones) | Highly efficient but generate toxic chromium waste. |

| Dess-Martin Periodinane (DMP) | Dichloromethane, room temperature | Mild conditions, suitable for sensitive substrates. |

| Swern Oxidation | (COCl)₂, DMSO, Et₃N, low temperature (-78 °C) | Mild, avoids heavy metals, but requires careful temperature control. |

Carbon-carbon bond-forming reactions are fundamental to constructing the carbon skeleton of the butan-2-one moiety.

Aldol (B89426) Reactions: The precursor 4-hydroxybutan-2-one is itself a product of an aldol reaction between acetone and formaldehyde, followed by dehydration and subsequent hydration, or more directly, an aldol addition of the enolate of acetone to formaldehyde. More relevant to related structures, the aldol reaction of acetone with p-nitrobenzaldehyde yields 4-hydroxy-4-(4-nitrophenyl)butan-2-one (B1623828), a structural isomer of the alcohol precursor needed for the target ether. semanticscholar.orgresearchgate.net This highlights the utility of the aldol reaction in building similar carbon frameworks.

Wittig-type Processes: While the Wittig reaction is primarily used to form alkenes, it can be part of a multi-step sequence to generate ketones. youtube.com For example, a Wittig reaction could be used to form a specific alkene that is then subsequently oxidized (e.g., via ozonolysis or Wacker oxidation) to yield the desired ketone structure.

Catalytic Approaches in Synthetic Protocols

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability.

In the context of forming the aryl ether bond, transition metal-catalyzed cross-coupling reactions serve as powerful alternatives to traditional SNAr. google.com

Buchwald-Hartwig Amination: While known for C-N bond formation, palladium-catalyzed Buchwald-Hartwig cross-coupling has been extensively developed for C-O bond formation as well. This reaction can couple aryl halides or triflates with alcohols. organic-chemistry.org A potential catalytic synthesis of this compound could involve the reaction of 1-bromo-4-nitrobenzene with 4-hydroxybutan-2-one using a palladium catalyst and a suitable phosphine ligand. acsgcipr.org

Ullmann Condensation: The copper-catalyzed Ullmann condensation is a classic method for forming aryl ethers. organic-chemistry.org While traditional Ullmann conditions often require harsh conditions (high temperatures), modern protocols use ligands such as phenanthrolines or N,N-dimethylglycine to facilitate the reaction under milder temperatures. organic-chemistry.org This approach would involve coupling 4-nitrophenol with a 4-halobutan-2-one in the presence of a copper catalyst.

These catalytic methods offer the advantage of broader substrate scope, often allowing for the use of less activated aryl halides (chlorides and bromides) compared to the SNAr reaction, which typically requires an activated substrate. acsgcipr.org

Transition Metal Catalysis for C-O Bond Formation

The formation of the aryl ether bond in this compound is a critical step that can be efficiently achieved using transition metal catalysis. The most prominent methods for this transformation are the Ullmann condensation and the Buchwald-Hartwig amination, which have been adapted for C-O bond formation.

The Ullmann condensation traditionally involves the coupling of an aryl halide with an alcohol in the presence of a copper catalyst, often at elevated temperatures. In the context of synthesizing this compound, this would typically involve the reaction of a 4-halonitrobenzene (e.g., 4-chloronitrobenzene or 4-bromonitrobenzene) with 4-hydroxybutan-2-one in the presence of a copper catalyst and a base. Modern iterations of the Ullmann reaction often employ soluble copper salts and ligands to facilitate the reaction under milder conditions.

The Buchwald-Hartwig cross-coupling reaction , a palladium-catalyzed process, offers a versatile and often milder alternative to the Ullmann condensation for the formation of C-O bonds. This reaction typically employs a palladium catalyst with a suitable phosphine ligand to couple an aryl halide or triflate with an alcohol. For the synthesis of the target molecule, this would involve reacting an activated 4-nitrophenyl derivative with 4-hydroxybutan-2-one. The choice of ligand is crucial for the efficiency of the Buchwald-Hartwig etherification and can significantly impact reaction conditions and yields.

Below is a comparative table illustrating typical reaction parameters for these transition metal-catalyzed methods for the synthesis of aryl ethers, which can be adapted for this compound.

| Parameter | Ullmann Condensation | Buchwald-Hartwig Etherification |

| Catalyst | CuI, Cu2O, or Cu powder | Pd(OAc)2, Pd2(dba)3 |

| Ligand | Often ligand-free or simple ligands like 1,10-phenanthroline | Bulky electron-rich phosphine ligands (e.g., BINAP, XPhos) |

| Base | K2CO3, Cs2CO3, NaOH | NaOt-Bu, K3PO4, Cs2CO3 |

| Solvent | DMF, DMSO, Dioxane | Toluene, Dioxane, THF |

| Temperature | 100-200 °C | Room Temperature to 120 °C |

| Aryl Substrate | 4-Halonitrobenzene | 4-Halonitrobenzene, 4-Nitrophenyl triflate |

| Alcohol | 4-Hydroxybutan-2-one | 4-Hydroxybutan-2-one |

Organocatalysis in Stereoselective Synthesis (e.g., using proline derivatives for related butanones)

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral molecules, avoiding the use of metal catalysts. For the synthesis of chiral butanone derivatives, proline and its derivatives have proven to be highly effective catalysts, particularly in aldol reactions. While the direct synthesis of this compound via this method is not the primary focus, the stereoselective synthesis of its precursor, chiral 4-hydroxy-4-(4-nitrophenyl)butan-2-one, is a well-established and crucial application of organocatalysis.

The reaction involves the aldol condensation of 4-nitrobenzaldehyde with acetone, catalyzed by L-proline or a modified proline derivative. The catalyst facilitates the formation of a chiral enamine intermediate from acetone, which then attacks the aldehyde in a stereocontrolled manner, leading to the formation of the chiral β-hydroxy ketone. The stereochemical outcome of the reaction is influenced by the Zimmerman-Traxler model, where the transition state assembly is directed by the chiral catalyst.

Subsequent etherification of the resulting chiral 4-hydroxy-4-(4-nitrophenyl)butan-2-one, for instance, through a Williamson ether synthesis or a Mitsunobu reaction, would yield the enantiomerically enriched target compound. The Mitsunobu reaction, in particular, proceeds with inversion of configuration at the stereocenter, offering a route to the opposite enantiomer of the final product depending on the starting alcohol's configuration.

The efficiency and enantioselectivity of the proline-catalyzed aldol reaction can be influenced by several factors, as detailed in the table below.

| Parameter | Influence on the Reaction | Typical Conditions |

| Catalyst | The structure of the proline derivative can significantly affect enantioselectivity. | L-proline, 4-hydroxyproline, proline amides |

| Catalyst Loading | Higher loading can increase reaction rates but may also lead to side reactions. | 10-30 mol% |

| Solvent | The polarity and protic nature of the solvent can impact the transition state and solubility of reactants. | DMSO, DMF, CH3CN, or even aqueous micellar media |

| Temperature | Lower temperatures generally lead to higher enantioselectivity. | 0 °C to room temperature |

| Reactant Ratio | An excess of the ketone (acetone) is often used to drive the reaction forward. | Acetone as both reactant and solvent |

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is paramount to achieving high yields and purity of this compound. The specific parameters to be optimized will depend on the chosen synthetic route.

For transition metal-catalyzed reactions , key optimization parameters include:

Catalyst and Ligand Selection: Screening different palladium or copper precursors and a variety of phosphine or other ligands is crucial to identify the most active and selective catalytic system.

Base: The choice and stoichiometry of the base can significantly influence the reaction rate and the occurrence of side reactions.

Solvent: The solvent can affect the solubility of the reactants and the stability and activity of the catalyst.

Temperature and Reaction Time: These parameters need to be carefully controlled to ensure complete conversion without decomposition of the product.

In the case of the organocatalytic synthesis of the precursor , optimization would focus on:

Catalyst Structure and Loading: Fine-tuning the proline-based catalyst can enhance both the yield and the enantiomeric excess of the aldol product.

Solvent and Additives: The use of co-solvents or additives can improve the solubility of the reactants and the stereochemical control.

Temperature: As enantioselectivity is often temperature-dependent, finding the optimal temperature is critical.

A systematic approach, such as Design of Experiments (DoE), can be employed to efficiently explore the effects of multiple variables and their interactions to identify the optimal reaction conditions for any of the synthetic routes.

Green Chemistry Principles in Synthesis Design

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical process. Several key principles can be considered:

Atom Economy: This metric assesses the efficiency of a reaction in converting reactants to the desired product. Synthetic routes with fewer steps and higher yields will generally have a better atom economy. For instance, a direct C-O coupling reaction would be more atom-economical than a multi-step process involving protection and deprotection steps.

Use of Safer Solvents and Auxiliaries: Traditional organic solvents often pose environmental and health hazards. The use of greener alternatives such as water, supercritical fluids (like CO2), or bio-derived solvents is a key aspect of green synthesis design. For example, conducting the proline-catalyzed aldol reaction in aqueous micellar media has been shown to be an effective and environmentally benign approach. mdpi.com

Catalysis: The use of catalytic reagents is inherently greener than stoichiometric reagents as they are used in smaller amounts and can be recycled. Both transition metal and organocatalysis align with this principle. The development of highly active catalysts that can be used at low loadings and are easily separated and recycled is a major goal in green chemistry.

Energy Efficiency: Designing synthetic methods that can be conducted at ambient temperature and pressure reduces energy consumption. The development of highly active catalysts that can operate under mild conditions is a key enabler of energy-efficient syntheses.

Waste Prevention: The ideal synthesis produces no waste. This can be approached by maximizing reaction yields, minimizing the use of auxiliary substances, and designing reactions where byproducts are non-toxic and can be easily managed.

By evaluating different synthetic routes against these green chemistry metrics, it is possible to select a pathway for the synthesis of this compound that is not only efficient but also environmentally responsible.

Reaction Chemistry and Mechanistic Studies of 4 4 Nitrophenoxy Butan 2 One

Reactivity of the Ketone Carbonyl Group

The ketone functional group in 4-(4-Nitrophenoxy)butan-2-one is a primary site for chemical transformations. The carbonyl carbon is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by nucleophiles. The adjacent alpha-carbons possess protons that exhibit acidity, allowing for enolate formation and subsequent reactions.

Nucleophilic Addition Reactions

Nucleophilic addition is a characteristic reaction of ketones. A nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate, which is then typically protonated to yield an alcohol.

Grignard Reactions: The addition of a Grignard reagent (R-MgX) to the ketone would be expected to produce a tertiary alcohol after acidic workup. The organometallic reagent acts as a potent nucleophile, attacking the carbonyl carbon to form a new carbon-carbon bond.

Hydride Reduction: Reduction of the ketone to a secondary alcohol, 4-(4-Nitrophenoxy)butan-2-ol, can be accomplished using complex metal hydrides. Common reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). hoffmanchemicals.comwikipedia.org NaBH₄ is a milder reagent and would selectively reduce the ketone without affecting the nitro group. LiAlH₄ is a much stronger reducing agent and, while it would also reduce the ketone, it could potentially reduce the nitro group as well. hoffmanchemicals.comwikipedia.orgresearchgate.net

Enolization and Alpha-Functionalization Reactions

The protons on the carbons alpha to the ketone (C1 and C3) are acidic and can be removed by a base to form an enolate ion. This enolate is a key reactive intermediate for various alpha-functionalization reactions.

The formation of the enolate from this compound can be either kinetically or thermodynamically controlled, leading to two possible enolates. The kinetic enolate would form by deprotonation of the C1 methyl group, while the thermodynamic enolate would result from deprotonation of the C3 methylene (B1212753) group. This enolate can then react with various electrophiles, allowing for the introduction of functional groups at the alpha-position.

Condensation Reactions

The enolate derived from this compound can act as a nucleophile in condensation reactions with other carbonyl compounds, such as aldehydes or ketones.

Aldol (B89426) Condensation: In the presence of a base or acid catalyst, this compound could undergo a self-condensation reaction or, more commonly, a crossed aldol condensation with another carbonyl compound that cannot enolize (like benzaldehyde). This would result in the formation of a β-hydroxy ketone, which may subsequently dehydrate to form an α,β-unsaturated ketone.

Transformations of the Nitroaromatic Moiety

The nitroaromatic part of the molecule also offers sites for chemical modification, primarily through reduction of the nitro group or substitution on the aromatic ring.

Reduction Reactions to Amino Derivatives

The reduction of the aromatic nitro group to an amino group is a fundamental transformation in organic synthesis. This would convert this compound into 4-(4-Aminophenoxy)butan-2-one.

A variety of methods can be employed for this reduction. chemicalbook.comrsc.org Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel with hydrogen gas is a common and effective method. chemicalbook.comrsc.org Chemical reduction using metals in acidic media, such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of hydrochloric acid (HCl), is also a widely used technique. chemicalbook.comkhanacademy.org These methods are generally chemoselective for the nitro group, leaving the ketone functionality intact.

Table 1: Common Reagents for Nitro Group Reduction

| Reagent/System | Description |

|---|---|

| H₂, Pd/C | Catalytic hydrogenation; a common and clean method. |

| Fe, HCl | Metal-acid reduction; a classic and cost-effective method. |

| SnCl₂, HCl | Stannous chloride reduction; another common metal-acid system. |

Aromatic Substitution Reactions

The nitro group is a strong deactivating group and a meta-director for electrophilic aromatic substitution (EAS). This is due to its strong electron-withdrawing nature, which reduces the electron density of the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles. Any further electrophilic substitution would be directed to the positions meta to the nitro group (and ortho to the ether linkage). However, the ether oxygen is an activating, ortho-, para-directing group. The directing effects of the two substituents are therefore opposed. The powerful deactivating effect of the nitro group would likely dominate, making further electrophilic substitution on the ring challenging to achieve under standard conditions.

Conversely, the electron-deficient nature of the nitro-substituted aromatic ring makes it susceptible to nucleophilic aromatic substitution (NAS), although this typically requires a leaving group at an ortho or para position to the nitro group, which is not present in this molecule.

Stability and Reactivity of the Aryl Ether Linkage

The aryl ether linkage is a critical functional group in this compound, significantly influencing its chemical behavior. The stability and reactivity of this bond are dictated by the electronic effects of the aromatic ring and the nature of the reaction conditions.

Ether Cleavage Mechanisms

The cleavage of the C-O bond in ethers is a reaction of significant interest in organic synthesis. wikipedia.org Generally, ethers are known for their chemical stability and require specific reagents or harsh conditions to undergo cleavage. wikipedia.org The reaction can proceed through different mechanisms, primarily dependent on the structure of the ether and the reaction conditions. wikipedia.org

Acid-Catalyzed Cleavage: In the presence of strong acids, such as hydrohalic acids (HBr and HI), the ether oxygen is protonated, converting the alkoxy group into a good leaving group (an alcohol). masterorganicchemistry.comyoutube.com Following protonation, the cleavage can occur via either an S(_N)1 or S(_N)2 mechanism. wikipedia.org

S(_N)2 Mechanism: If the alkyl group attached to the ether oxygen is primary or secondary, the cleavage typically follows an S(_N)2 pathway. A nucleophile, such as a halide ion, attacks the less sterically hindered carbon, displacing the alcohol. For this compound, the carbon adjacent to the phenoxy group is part of a butanone chain and would be susceptible to nucleophilic attack.

S(_N)1 Mechanism: If the ether structure allows for the formation of a stable carbocation, the cleavage can proceed through an S(_N)1 mechanism. wikipedia.org This is less likely for this compound as the butanyl group would not form a particularly stable carbocation.

Aryl ethers, like the one in the target molecule, present a unique case. The C(aryl)-O bond is generally strong and resistant to cleavage due to the sp hybridization of the carbon and resonance stabilization. Therefore, acidic cleavage of aryl ethers typically results in the cleavage of the O-C(alkyl) bond, yielding a phenol (B47542) and an alkyl halide. youtube.com

Base-Catalyzed Cleavage: Cleavage of ethers under basic conditions is less common and generally requires very strong bases, such as organolithium compounds. wikipedia.org The mechanism often involves deprotonation at a carbon alpha to the ether oxygen, followed by rearrangement or elimination. wikipedia.org

Stability under Acidic and Basic Conditions

The stability of this compound under acidic and basic conditions is a crucial aspect of its reactivity profile.

Acidic Conditions: Under acidic conditions, the primary reaction involving the aryl ether linkage is cleavage, as discussed above. The rate of this cleavage is dependent on the concentration and strength of the acid, as well as the temperature. The presence of the nitro group on the phenyl ring, being a strong electron-withdrawing group, can influence the basicity of the ether oxygen, potentially affecting the initial protonation step.

Basic Conditions: In the presence of bases, particularly amine bases, this compound can undergo hydrolysis. A study has been conducted on the rate of hydrolysis of 4-(p-nitrophenoxy)-2-butanone by an amine base, indicating that the aryl ether linkage is susceptible to cleavage under these conditions. wustl.edu The mechanism of this hydrolysis likely involves nucleophilic attack of the amine at the carbon of the butanone chain attached to the phenoxy group, leading to the displacement of the 4-nitrophenolate (B89219) anion. The stability of the 4-nitrophenolate as a leaving group, enhanced by the electron-withdrawing nitro group, facilitates this reaction.

Investigations into Reaction Kinetics and Thermodynamics

While specific kinetic and thermodynamic data for many reactions of this compound are not extensively documented, valuable insights can be drawn from studies on closely related compounds, such as fluorinated butanones. Kinetic isotope effect (KIE) studies, in particular, provide detailed information about reaction mechanisms and transition state structures.

A study on the base-promoted HF elimination from 4-fluoro-4-(4'-nitrophenyl)butan-2-one offers a relevant comparison. The kinetic isotope effects for this reaction were determined for different catalyzing bases.

| Catalyzing Base | Primary Deuterium (B1214612) KIE (kH/kD) | C(4)-Secondary Deuterium KIE | Leaving Group Fluorine KIE |

|---|---|---|---|

| Formate | 3.2 | 1.038 | 1.0037 |

| Acetate | 3.7 | 1.050 | 1.0047 |

| Imidazole | 7.5 | 1.014 | 1.0013 |

The large primary deuterium KIEs observed in this study are indicative of C-H bond cleavage being involved in the rate-determining step, ruling out an E1 mechanism. The small fluorine KIEs suggest that the C-F bond is only partially broken in the transition state. These findings are consistent with an E1cB-like E2 or an E1cB(ip) mechanism. While the leaving group in this compound is a 4-nitrophenoxy group rather than fluorine, the insights from this study on a structurally similar compound are valuable for predicting the mechanistic pathways of its elimination and substitution reactions.

Thermodynamic parameters for the hydrolysis of a related compound, p-nitrophenyl butyrate, have been determined, showing an activation free energy of 15.3 kcal/mol for the enzymatic hydrolysis. diva-portal.org For cold-adapted enzymes, an increase in the catalytic rate at lower temperatures is often associated with a decrease in the activation enthalpy, which is compensated by a decrease in activation entropy. diva-portal.org

Stereochemical Control in Reactions Leading to Chiral Derivatives

The butanone moiety in this compound offers the potential for creating chiral centers, and the stereochemical control of reactions to form chiral derivatives is a significant area of synthetic chemistry. While specific studies on the asymmetric synthesis of derivatives of this compound are limited, research on the closely related 4-hydroxy-4-(4-nitrophenyl)butan-2-one (B1623828) provides relevant examples of achieving stereocontrol.

One approach to inducing chirality is through biocatalytic asymmetric reduction of the ketone. For instance, the asymmetric synthesis of (R)-1,3-butanediol from 4-hydroxy-2-butanone (B42824) has been achieved using a newly isolated strain of Candida krusei ZJB-09162. nih.gov This biocatalyst exhibited high reduction activity and excellent (R)-stereospecificity. nih.gov Such enzymatic reductions could potentially be applied to this compound to produce the corresponding chiral secondary alcohol.

Another strategy involves the use of chiral catalysts in aldol reactions. The synthesis of (S)-4-Hydroxy-4-(4-nitrophenyl)butan-2-one has been reported, demonstrating the formation of a chiral center at the C4 position. rsc.org Furthermore, stereoselective reactions have been achieved using DHFR (dihydrofolate reductase) variants as catalysts, which favorably used the pro-R hydride from NADPH for stereoselective reactions with enantiomeric ratios up to 92:8. researchgate.net

The general strategies for asymmetric synthesis can be categorized as follows:

Use of Chiral Auxiliaries: A chiral auxiliary is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. After the reaction, the auxiliary is removed.

Use of Chiral Reagents: A chiral reagent is used in stoichiometric amounts to control the stereochemistry of the product.

Use of Chiral Catalysts: A small amount of a chiral catalyst is used to generate a large amount of a chiral product. This is often the most efficient method. york.ac.uk

These methodologies could be adapted for this compound to synthesize its chiral derivatives with high enantiomeric purity.

Spectroscopic and Structural Elucidation of 4 4 Nitrophenoxy Butan 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of 4-(4-Nitrophenoxy)butan-2-one in deuterated chloroform (B151607) (CDCl₃) reveals distinct signals corresponding to the different protons in the molecule. The aromatic protons of the p-nitrophenoxy group appear as two distinct doublets, characteristic of a para-substituted benzene (B151609) ring. The downfield shift of these protons is attributed to the deshielding effect of the electron-withdrawing nitro group and the oxygen atom. The aliphatic protons of the butanone chain exhibit characteristic multiplicities and coupling constants that confirm their connectivity.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.18 | d | 9.2 | 2H, Ar-H |

| 6.94 | d | 9.2 | 2H, Ar-H |

| 4.28 | t | 6.2 | 2H, O-CH₂ |

| 2.95 | t | 6.2 | 2H, CH₂-C=O |

| 2.23 | s | - | 3H, CH₃ |

d = doublet, t = triplet, s = singlet

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The spectrum of this compound shows a total of eight distinct carbon signals, consistent with its molecular structure. The carbonyl carbon of the ketone group appears significantly downfield, a characteristic feature of this functional group. The aromatic carbons show distinct chemical shifts due to the substitution pattern and the electronic effects of the nitro and ether groups.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 206.5 | C=O |

| 163.7 | Ar-C (C-O) |

| 141.6 | Ar-C (C-NO₂) |

| 125.9 | Ar-C |

| 114.5 | Ar-C |

| 68.3 | O-CH₂ |

| 48.7 | CH₂-C=O |

| 30.6 | CH₃ |

While specific 2D NMR data for this compound are not widely available in the reviewed literature, these techniques would be invaluable for unambiguous assignment of proton and carbon signals. A Correlation Spectroscopy (COSY) experiment would confirm the coupling between the two methylene (B1212753) groups in the butanone chain. A Heteronuclear Single Quantum Coherence (HSQC) spectrum would correlate the proton signals with their directly attached carbon atoms. Furthermore, a Heteronuclear Multiple Bond Correlation (HMBC) spectrum would reveal long-range correlations between protons and carbons, confirming the connectivity between the phenoxy group and the butanone moiety.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound displays several key absorption bands that confirm its structure. A strong absorption band is observed for the carbonyl (C=O) stretching of the ketone. The presence of the nitro group is confirmed by two strong absorption bands corresponding to its asymmetric and symmetric stretching vibrations. The C-O-C stretching of the ether linkage and the aromatic C-H and C=C vibrations are also evident.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 1721 | C=O stretch | Ketone |

| 1589 | Asymmetric NO₂ stretch | Nitro group |

| 1334 | Symmetric NO₂ stretch | Nitro group |

| 1257 | C-O-C stretch | Ether |

| 1109 | Aromatic C-H in-plane bend | Aromatic ring |

| 844 | Aromatic C-H out-of-plane bend | Aromatic ring |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the high-resolution mass spectrum would show a molecular ion peak corresponding to its exact mass, confirming its elemental composition. The fragmentation pattern would likely involve cleavage of the ether bond and the butanone side chain, providing further structural evidence.

A prominent peak observed in the mass spectrum corresponds to the molecular ion [M+H]⁺ with a measured m/z of 210.0761, which is consistent with the calculated exact mass for the chemical formula C₁₀H₁₂NO₄.

Computational and Theoretical Investigations of 4 4 Nitrophenoxy Butan 2 One

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn governs its properties and reactivity.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a primary workhorse in computational chemistry for predicting the electronic structure and properties of organic molecules. hakon-art.comresearchgate.net For a compound like 4-(4-nitrophenoxy)butan-2-one, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311+G**, would begin with geometry optimization. slideshare.netnih.gov This process finds the lowest energy arrangement of the atoms, predicting bond lengths, bond angles, and dihedral angles.

Subsequent frequency calculations on the optimized geometry serve two purposes: they confirm that the structure is a true energy minimum (indicated by the absence of imaginary frequencies) and they provide a prediction of the molecule's vibrational spectrum (IR and Raman). researchgate.net DFT is also instrumental in calculating other electronic properties discussed below, including molecular orbital energies and electrostatic potentials. materialsciencejournal.orgresearchgate.net

HOMO-LUMO Energy Analysis and Molecular Orbitals

The Frontier Molecular Orbital (FMO) theory is a key concept for explaining chemical reactivity. taylorandfrancis.comlibretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy empty orbital, acts as an electron acceptor. imist.ma

For this compound, the electronic nature of its constituent parts allows for a clear prediction of the FMOs' locations. The p-nitrophenoxy group is the electronically active center. The HOMO is expected to be localized primarily on the phenoxy portion of the molecule, specifically the phenyl ring and the ether oxygen atom, which are electron-rich. Conversely, the powerful electron-withdrawing nature of the nitro group dictates that the LUMO will be predominantly centered on the -NO2 moiety and the aromatic ring. researchgate.netrhhz.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. epjap.org A small energy gap suggests that the molecule can be easily excited, indicating higher chemical reactivity. In nitroaromatic compounds, this gap is typically smaller than in their non-nitrated counterparts, reflecting increased reactivity. thaiscience.info

| Parameter | Energy (eV) | Primary Localization |

|---|---|---|

| HOMO Energy (EHOMO) | -9.15 | Phenoxy group (phenyl ring and ether oxygen) |

| LUMO Energy (ELUMO) | -5.39 | Nitro group and phenyl ring |

| HOMO-LUMO Gap (ΔE) | 3.76 | N/A |

Charge Distribution and Electrostatic Potentials

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. nih.gov It maps the electrostatic potential onto the electron density surface, indicating regions of positive and negative potential.

In this compound, the MEP would show distinct regions of charge localization:

Negative Potential (Red/Yellow): These electron-rich areas are susceptible to electrophilic attack. The most negative regions are anticipated to be around the oxygen atoms of the nitro group and the carbonyl oxygen of the butanone moiety. imist.mathaiscience.info These sites represent the most likely points for interaction with positive charges or electrophiles.

Positive Potential (Blue): These electron-poor regions are prone to nucleophilic attack. Positive potential is generally found around the hydrogen atoms of the aromatic ring. dtic.mil

Neutral Potential (Green): The aliphatic butane (B89635) chain would exhibit a relatively neutral potential.

Conformational Analysis and Energy Landscapes

Molecules with single bonds are not static but exist as an equilibrium of different spatial arrangements, or conformations, resulting from rotation around these bonds. wikipedia.org Conformational analysis of this compound would focus on the rotations around several key bonds:

The C(aromatic)-O bond of the ether.

The O-C(aliphatic) bond of the ether.

The C-C bonds within the butanone chain.

Computational methods can map the potential energy surface (PES) by systematically rotating these bonds and calculating the energy of each resulting conformation. researchgate.net This analysis reveals the lowest-energy (most stable) conformers and the energy barriers required for interconversion between them. For this molecule, the lowest energy conformation would likely be one that minimizes steric hindrance between the bulky p-nitrophenoxy group and the butanone chain. The flexibility of the ether linkage and the alkyl chain suggests that multiple low-energy conformers may exist, separated by relatively small energy barriers. mdpi.comnih.gov

Prediction of Spectroscopic Parameters

Computational chemistry allows for the a priori prediction of spectroscopic data, which is invaluable for identifying compounds and interpreting experimental spectra. nih.gov

For this compound, DFT calculations can predict both NMR and IR spectra.

NMR Shielding: The Gauge-Including Atomic Orbital (GIAO) method is commonly used with DFT to calculate the magnetic shielding tensors for each nucleus. nih.govruc.dk These values can be converted into NMR chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). This allows for the prediction of both ¹H and ¹³C NMR spectra, providing theoretical chemical shifts for every atom in the molecule. The predicted shifts would reflect the electronic environment; for instance, aromatic protons and carbons would be deshielded due to ring currents, and the carbon of the carbonyl group would appear significantly downfield. researchgate.net

IR Frequencies: As part of the geometry optimization process, DFT calculations yield harmonic vibrational frequencies corresponding to the normal modes of molecular vibration. diva-portal.org These frequencies correlate directly with absorption bands in an IR spectrum. researchgate.net For this compound, key predicted vibrations would include the strong C=O stretch of the ketone, the asymmetric and symmetric stretches of the NO2 group, the C-O-C stretches of the ether linkage, and various C-H and aromatic ring vibrations. nih.gov Calculated frequencies often have systematic errors, so they are sometimes scaled to better match experimental data. iau.ir

| Vibrational Mode | Predicted Frequency (cm-1) | Expected Intensity |

|---|---|---|

| C=O Stretch (Ketone) | 1715 - 1725 | Strong |

| NO2 Asymmetric Stretch | 1520 - 1560 | Strong |

| NO2 Symmetric Stretch | 1340 - 1355 | Strong |

| C(aromatic)-O Stretch (Ether) | 1240 - 1260 | Strong |

| O-C(aliphatic) Stretch (Ether) | 1100 - 1120 | Medium |

| Aromatic C=C Stretches | 1475 - 1600 | Medium-Weak |

Reaction Mechanism Elucidation via Transition State Modeling

Computational chemistry provides a powerful lens for studying not just static molecules but also the pathways of chemical reactions. rsc.org By modeling the potential energy surface that connects reactants to products, chemists can identify the transition state—the highest energy point along the lowest energy reaction path. ucsb.edu The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.

For this compound, the butanone moiety is a likely site of chemical transformation. A common reaction for ketones is nucleophilic addition to the carbonyl carbon. masterorganicchemistry.com A computational study of this process would involve:

Modeling Reactants: Building and optimizing the structures of this compound and a chosen nucleophile (e.g., a hydride source or a Grignard reagent).

Locating the Transition State: Using algorithms like Linear Synchronous Transit (LST) or Quasi-Newton methods to search for the first-order saddle point on the PES that corresponds to the transition state of the nucleophilic attack. ucsb.edu In this state, the nucleophile is partially bonded to the carbonyl carbon, and the C=O double bond is partially broken.

Modeling Products: Optimizing the geometry of the resulting tetrahedral intermediate.

Calculating Activation Energy: The energy difference between the reactants and the transition state provides the activation energy for the reaction.

Drawing from mechanistic studies on related butanones, such as hydrogen abstraction by radicals or enolate formation, provides a framework for these investigations. nih.govresearchgate.net Computational modeling can distinguish between different possible mechanisms (e.g., concerted vs. stepwise) by comparing the activation energies of their respective transition states, thereby elucidating the most favorable reaction pathway. acs.org

Intermolecular Interactions and Crystal Packing Analysis of this compound (drawing from related nitrophenoxybutanol)

While direct crystallographic studies on this compound are not extensively available in the reviewed literature, significant insights into its potential intermolecular interactions and crystal packing can be drawn from the analysis of the closely related compound, 4-(4-nitrophenoxy)butanol. nih.govresearchgate.net The structural similarities between these two molecules—namely the 4-nitrophenoxy moiety and the butane chain—allow for a theoretically grounded extrapolation of the forces likely to govern the supramolecular assembly of this compound.

In the crystal structure of 4-(4-nitrophenoxy)butanol, intermolecular O—H⋯O hydrogen bonding is a key feature. nih.gov Specifically, the hydroxyl group of one molecule interacts with an oxygen atom of the nitro group of an adjacent molecule. This directional interaction links the molecules into supramolecular chains. nih.govresearchgate.net Although this compound lacks a hydroxyl group, the carbonyl group (C=O) at the 2-position and the nitro group (NO₂) are both effective hydrogen bond acceptors. The methylene (B1212753) hydrogens (C-H) adjacent to these electron-withdrawing groups would be sufficiently activated to act as weak hydrogen bond donors. Therefore, it is highly probable that the crystal packing of this compound would be significantly influenced by a network of C—H⋯O interactions, linking the carbonyl and nitro groups of neighboring molecules.

Another critical interaction observed in the butanol analogue is π–π stacking between the 4-nitrophenyl groups of adjacent molecules. nih.gov The interplanar distance between the nitrobenzene (B124822) rings in 4-(4-nitrophenoxy)butanol was determined to be 3.472 (2) Å, indicating a significant stabilizing interaction. nih.govresearchgate.net Given the identical aromatic system in this compound, it is almost certain that π–π stacking would be a dominant feature in its crystal packing. These stacking interactions, driven by electrostatic and dispersion forces between the aromatic rings, would contribute significantly to the cohesion of the crystal lattice, likely organizing the molecules into columns or layers.

A summary of the crystallographic data for the related compound, 4-(4-nitrophenoxy)butanol, which informs these theoretical considerations, is presented below.

| Parameter | Value |

|---|---|

| Empirical formula | C₁₀H₁₃NO₄ |

| Formula weight | 211.21 |

| Temperature | 150 K |

| Crystal system | Triclinic |

| Space group | P-1 |

| a (Å) | 4.7971 (6) |

| b (Å) | 10.6035 (13) |

| c (Å) | 11.2523 (14) |

| α (°) | 117.521 (2) |

| β (°) | 92.451 (2) |

| γ (°) | 94.971 (2) |

| Volume (ų) | 503.46 (11) |

| Z | 2 |

The key intermolecular contacts for 4-(4-nitrophenoxy)butanol are detailed in the following table, highlighting the specific interactions that are analogous to those predicted for this compound.

| Interaction Type | Description | Distance (Å) |

|---|---|---|

| Hydrogen Bonding | O—H⋯O(nitro) | Specific donor-acceptor distances not detailed in abstract |

| π–π Stacking | Interplanar distance between nitrobenzene rings | 3.472 (2) |

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Routes

The synthesis of 4-(4-Nitrophenoxy)butan-2-one traditionally relies on established methods like the Williamson ether synthesis. However, a significant future direction lies in developing more sustainable and efficient synthetic protocols. Green chemistry principles offer a roadmap for this endeavor, focusing on minimizing waste, avoiding hazardous reagents, and improving energy efficiency. researchgate.net

Challenges in this area involve adapting modern synthetic methods to a molecule with multiple functional groups. For instance, the nitro group can be sensitive to certain reducing or oxidizing conditions that might be employed in greener ketone or ether syntheses. nih.gov

Key Research Areas:

Photocatalysis: Utilizing visible light to drive the synthesis under mild conditions could offer a highly sustainable route, potentially reducing the need for high temperatures and harsh reagents. chemistryviews.org

Mechanochemistry: Exploring solvent-free or liquid-assisted grinding methods could drastically reduce solvent waste and energy consumption, representing a significant leap in green synthesis. nih.gov

Catalytic Systems: Developing novel catalysts, such as polyoxometalates (POMs) or lanthanide-based catalysts, could enable highly selective and efficient reactions using environmentally benign oxidants like molecular oxygen. nih.govyedarnd.cominnoget.com

Bio-inspired Synthesis: Investigating enzymatic or microbial pathways for the synthesis of aromatic compounds could provide an entirely renewable and sustainable production platform. nih.gov

| Synthetic Strategy | Potential Advantages | Key Challenges | Relevant Research Analogy |

|---|---|---|---|

| Visible-Light Photocatalysis | Mild reaction conditions, use of renewable energy, high atom economy. | Photostability of the nitro group, catalyst design and recovery. | Aerobic C-H oxidation for aromatic ketones. chemistryviews.org |

| Mechanochemistry | Reduced or no solvent use, high yields, energy efficiency. | Controlling reaction selectivity, scalability of the process. | Allylation of ketones using potassium allyltrifluoroborate. nih.gov |

| Homogeneous Catalysis | High efficiency and selectivity, use of weak alkylating agents. | High temperatures required, catalyst separation and recycling. | Williamson ether synthesis with carboxylic acid esters. acs.org |

| Biocatalysis | Environmentally benign, high selectivity, use of renewable feedstocks. | Enzyme discovery and engineering, low yields, complex purification. | Microbial production of aromatic compounds via the shikimate pathway. nih.gov |

Integration into Multidisciplinary Research Platforms beyond Traditional Organic Synthesis

The unique combination of functional groups in this compound suggests its potential utility in fields beyond synthetic chemistry.

Medicinal Chemistry and Chemical Biology: Nitroaromatic compounds are known to possess a wide range of biological activities and are components of various pharmaceuticals. nih.govnih.gov The title compound could be investigated as a scaffold for new therapeutic agents. The nitro group can act as a pharmacophore or a toxicophore, and its redox properties are often central to its biological effects. nih.gov

Materials Science: The ether-ketone backbone is a fundamental component of high-performance polymers like Poly(ether ether ketone) (PEEK), which are valued for their exceptional mechanical, thermal, and chemical resistance and are used in demanding applications from aerospace to biomedical implants. specialchem.comcdiproducts.comresearchgate.netnih.gov this compound, or its amino-derivative, could serve as a novel monomer to create modified PEEK-like polymers with tailored properties, such as altered solubility, thermal stability, or the ability to be cross-linked.

Sensing and Diagnostics: The nitroaromatic group is a well-known electron acceptor and can quench fluorescence, a property exploited in chemical sensors for detecting various analytes. mdpi.com Future research could explore the use of this compound or its derivatives in the development of fluorescent probes.

| Research Area | Potential Role of this compound | Key Challenges | Analogous Systems |

|---|---|---|---|

| Medicinal Chemistry | Scaffold for novel bioactive compounds (e.g., antimicrobial, anticancer). | Understanding structure-activity relationships, assessing toxicity. | Bioactive nitroheteroaromatic drugs. nih.gov |

| Materials Science | Monomer for high-performance polymers with tailored properties. | Controlling polymerization, characterizing material properties. | Poly(ether ether ketone) (PEEK) in biomedical applications. nih.govnih.gov |

| Chemical Sensing | Component of fluorescent probes for detecting specific analytes. | Achieving high sensitivity and selectivity. | Polyaniline composites for sensing nitroaromatic explosives. mdpi.com |

Computational Design and Predictive Modeling for Structure-Property Relationships

Computational chemistry offers powerful tools to accelerate research and overcome experimental challenges. For a molecule like this compound, where experimental data is scarce, in silico methods are invaluable.

Predicting Reaction Pathways: Quantum chemical calculations can be used to model potential reaction mechanisms, predict transition state energies, and identify the most feasible synthetic routes or chemical transformations before they are attempted in the lab. nih.govchemrxiv.org This can save significant time and resources by avoiding trial-and-error experimentation.

Quantitative Structure-Activity Relationship (QSAR): QSAR and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate molecular descriptors with experimental activity or properties. wikipedia.org By developing QSAR models for a series of derivatives of this compound, it would be possible to predict their biological activity or toxicity. mdpi.commdpi.comresearchgate.net

Physicochemical Property Prediction: Computational tools can accurately predict key physicochemical properties such as solubility, lipophilicity (logP), and pKa. researchgate.netjcchems.comresearchgate.netnih.gov These properties are critical for applications in drug design and materials science and can guide the design of derivatives with optimal characteristics.

The primary challenge in this area is the need for high-quality experimental data to train and validate the computational models. wikipedia.org An integrated approach, where computational predictions guide targeted experiments and the resulting data is used to refine the models, will be the most effective strategy for exploring the chemical space around this compound. mit.edu

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.